(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid
CAS No.: 917615-20-4
Cat. No.: VC2521162
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917615-20-4 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO2/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 |
| Standard InChI Key | SMWADGDVGCZIGK-UWVGGRQHSA-N |
| Isomeric SMILES | C1C[C@H](N[C@@H]1C2=CC=CC=C2)C(=O)O |
| SMILES | C1CC(NC1C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1CC(NC1C2=CC=CC=C2)C(=O)O |
Introduction
(2S,5S)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine carboxylic acids. It features a five-membered nitrogen-containing ring, specifically a pyrrolidine structure, with a phenyl group attached to the 5-position and a carboxylic acid functional group at the 2-position. The specific stereochemistry of this compound contributes to its unique chemical properties and biological activities, making it a subject of interest in both organic synthesis and medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid typically involves several steps, including asymmetric synthesis methods to achieve the desired stereochemistry. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. The compound's reactivity is influenced by its functional groups, particularly the carboxylic acid group, which can participate in various chemical transformations such as esterification and amidation.
Comparison with Similar Compounds
Several compounds share structural similarities with (2S,5S)-5-phenylpyrrolidine-2-carboxylic acid, including (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid and (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid. These compounds exhibit varying biological activities and reactivities due to differences in stereochemistry and substituent groups.
| Compound | Structure Features | Unique Aspect |
|---|---|---|
| (2R,5S)-5-phenylpyrrolidine-2-carboxylic acid | Similar pyrrolidine structure | Different stereochemistry affecting activity |
| (2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid | Additional methyl group | Different stereochemistry and potential neuroprotective effects |
| (2R,5R)-1-Methyl-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid | Substituted phenyl group | Variation in phenyl substitution |
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